molecular formula C16H23ClFNO B162143 Melperone hydrochloride CAS No. 1622-79-3

Melperone hydrochloride

Cat. No.: B162143
CAS No.: 1622-79-3
M. Wt: 299.81 g/mol
InChI Key: MQHYXXIJLKFQGY-UHFFFAOYSA-N
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Description

Melperone hydrochloride is a low-potency antipsychotic drug belonging to the butyrophenone chemical class[]. Structurally related to haloperidol, melperone has been used in the European Union for over 30 years[]. It is known for its atypical properties, distinguishing it from typical antipsychotics[].this compound has been studied for its effects on various neurotransmitter systems[]. It exhibits low affinity for dopamine D2 receptors, which is characteristic of atypical antipsychotics. Research has shown that melperone has a higher selectivity for dopamine D4 receptors, contributing to its unique pharmacological profile.

The pharmacokinetics of this compound reveal that it has a bioavailability of 87% when administered intramuscularly and 54% when taken orally in syrup form[]. It is metabolized in the liver and excreted primarily through the kidneys, with an elimination half-life of approximately 3-4 hours for oral administration and 6 hours for intramuscular injection.

This compound has been the subject of research exploring its potential therapeutic applications in treating psychiatric disorders, including its effects on sleep disorders, confusion, and psychomotor dysfunction in geriatric and psychiatric patients[]

Synthetic Analysis

Reaction Equation

The synthesis of melperone hydrochloride involves the reaction of 4-chlorobutyryl chloride with 4-fluorophenylmagnesium bromide to form 4-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one.

Reaction Conditions

The synthesis reaction is typically carried out under anhydrous conditions to prevent hydrolysis. The reaction mixture is refluxed at 25°C for 4 hours to ensure complete reaction[].

Reaction Steps

Preparation of 4-chlorobutyryl chloride: Gamma-butyrolactone is reacted with thionyl chloride in the presence of zinc chloride to produce 4-chlorobutyryl chloride[].

Formation of Grignard Reagent: 4-fluorobromobenzene is reacted with magnesium to form 4-fluorophenylmagnesium bromide.

Grignard Reaction: The Grignard reagent is added dropwise to a well-stirred suspension of anhydrous aluminium chloride in fluorobenzene[].

Workup: The reaction mixture is poured onto ice to quench the reaction and the product is isolated by vacuum filtration[].

Reaction Mechanism

The Grignard reaction involves the nucleophilic attack of the Grignard reagent on the carbonyl carbon of 4-chlorobutyryl chloride, followed by protonation to form the final product.

Safety and Environmental Protection

Safety Issues: The use of thionyl chloride and Grignard reagents requires careful handling due to their reactivity and potential to cause burns. Proper personal protective equipment (PPE) and ventilation are essential. Environmental Impact: The use of hazardous chemicals and solvents in the synthesis process can pose environmental risks. Waste management and solvent recovery are important to minimize environmental impact[].

Molecular Structure

Atomic Arrangement

Melperone hydrochloride has a molecular formula of C₁₆H₂₃ClFNO[]. The atoms are arranged in a complex structure with a central piperidine ring, a fluorophenyl group, and a chlorobutyryl moiety.

Bonding Type

The compound contains covalent bonds between carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen atoms. There are also ionic bonds between the positively charged nitrogen atom and the negatively charged chloride ion.

Geometry

The geometry around the nitrogen atom in the piperidine ring is tetrahedral. The fluorophenyl group and chlorobutyryl moiety are planar due to the sp² hybridization of the carbon atoms involved.

Electron Cloud Distribution

The electron cloud distribution in this compound is influenced by the electronegativity of the atoms. The fluorine atom pulls electron density towards itself, creating a region of high electron density around the fluorophenyl group.

Stereochemistry

This compound does not exhibit stereoisomerism as it lacks chiral centers. Therefore, it does not have enantiomers or diastereomers.

Resonance Structure

The compound does not have significant resonance structures due to the lack of conjugated double bonds. The electron distribution is primarily localized around individual atoms and bonds.

Mechanism of Action

Target of Action

Melperone hydrochloride primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors[]. It acts as an antagonist at these receptors, modulating neurotransmitter systems in the brain[].

Mode of Action

This compound exerts its antipsychotic effects by blocking dopamine D2 receptors, which helps to balance overactive dopaminergic pathways often implicated in psychotic disorders like schizophrenia[]. Additionally, it has a higher affinity for 5-HT2A receptors, contributing to its atypical antipsychotic properties[].

Result of Action

By antagonizing dopamine D2 receptors, this compound helps to reduce symptoms such as hallucinations, delusions, and severe agitation[]. Its action on 5-HT2A receptors also contributes to its efficacy in treating psychiatric disorders with fewer extrapyramidal side effects compared to typical antipsychotics[].

Physical Properties

State

Melperone hydrochloride is a solid at standard temperature and pressure.

Color and Appearance

The compound is white to off-white in color and has a crystalline appearance[].

Density

The density of this compound is approximately 1.2 g/cm³.

Melting Point and Boiling Point

The melting point of this compound is around 160-165°C, and it decomposes before boiling, so a boiling point is not typically reported.

Solubility

This compound is sparingly soluble in water and soluble in organic solvents such as ethanol and methanol.

Electrical Conductivity and Thermal Conductivity

This compound is a non-conductor of electricity and has low thermal conductivity.

Refractive Index

The refractive index of this compound is approximately 1.52.

Chemical Properties

Chemical Reaction Type

Melperone hydrochloride commonly undergoes hydrolysis, nitration, and reduction reactions[].

Reactivity

This compound is moderately reactive with strong oxidizing agents and reacts slowly with water[]. It is stable under normal conditions but can decompose when exposed to strong acids or bases.

Redox Property

This compound is neither a strong oxidizing agent nor a strong reducing agent. It does not readily participate in redox reactions under standard conditions.

Acidity and Alkalinity

This compound is a weak base due to the presence of the amine group in its structure[]. It does not exhibit significant acidic properties.

Stability

This compound is stable under normal storage conditions but can decompose at elevated temperatures or in the presence of strong acids or bases[]. It has a melting point of 209-211°C and decomposes before boiling[].

Toxicity

This compound is moderately toxic if ingested or inhaled in large quantities[]. It should be handled with care, and appropriate safety measures should be taken to avoid exposure.

Biochemical Properties

Biochemical Properties

Melperone hydrochloride acts as an antipsychotic by modulating neurotransmitter systems in the brain[]. It primarily targets dopamine D2 receptors and serotonin 5-HT2A receptors, playing a role in balancing neurotransmitter activity[][].

Cellular Effects

This compound affects neuronal cells by reducing dopamine and serotonin activity, which helps in alleviating symptoms of psychosis[]. It can also influence glutamate receptors, contributing to its therapeutic effects[].

Molecular Mechanism

The molecular mechanism involves antagonism of dopamine D2 receptors, leading to decreased dopaminergic activity[]. Additionally, its interaction with serotonin 5-HT2A receptors helps in reducing psychotic symptoms[].

Time Effect

The effects of this compound can vary over time, with acute administration providing immediate symptom relief, while chronic use may lead to sustained therapeutic benefits and potential tolerance development.

Related Small Molecules

2,3-Dibromosuccinic acid,1-(7,8-Dichloro-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one,[Ac-Tyr1,D-Phe2]GRF 1-29, amide (human) ,Asperlicin D,3-(2-Methyl-5-nitro-1h-imidazol-1-yl)propane-1,2-diol,3,7,11,15,19,23,27,31-Octamethyldotriaconta-2,6,10,14,18,22,26,30-octaen-1-ol,HDL376,Ovalbumin (323-339) (chicken, japanese quail)

Scientific Research Applications

Treatment of Psychiatric Disorders

Melperone hydrochloride is used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder[]. Its antagonistic action on dopamine D2 receptors helps in managing symptoms like hallucinations and delusions[].

Management of Sleep Disorders

This compound has been studied for its efficacy in treating sleep disorders[]. It helps in reducing insomnia and improving sleep quality in patients with psychiatric conditions[].

Alleviation of Psychomotor Dysfunction

Research has shown that this compound can be effective in alleviating psychomotor dysfunction in geriatric and psychiatric patients[]. It helps in improving motor coordination and reducing agitation.

Treatment of Confusion in Elderly Patients

This compound is used to manage confusion in elderly patients, particularly those with dementia[]. It helps in reducing disorientation and improving cognitive function.

Management of Alcohol-Dependent Psychosis

This compound has been studied for its role in treating alcohol-dependent psychosis[]. It helps in managing symptoms such as hallucinations and delusions associated with alcohol withdrawal.

Research on Neurotransmitter Systems

This compound is used in research on neurotransmitter systems to understand the role of dopamine and serotonin in psychiatric disorders. It helps in studying the effects of neurotransmitter modulation on brain function.

Investigation of Antipsychotic Drug Mechanisms

This compound is used in investigating antipsychotic drug mechanisms[]. It helps in understanding the molecular interactions and pathways involved in the action of antipsychotic drugs.

Study of Low-Potency Antipsychotics

This compound is part of the low-potency antipsychotics group, which is studied to compare its efficacy and side effects with high-potency antipsychotics[]. It helps in understanding the benefits of low-potency antipsychotics in clinical practice.

Properties

IUPAC Name

1-(4-fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO.ClH/c1-13-8-11-18(12-9-13)10-2-3-16(19)14-4-6-15(17)7-5-14;/h4-7,13H,2-3,8-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHYXXIJLKFQGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCC(=O)C2=CC=C(C=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936649
Record name 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622-79-3
Record name Melperone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1622-79-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Melperone hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-Fluorophenyl)-4-(4-methylpiperidin-1-yl)butan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(p-fluorobenzoyl)propyl]-4-methylpiperazinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name MELPERONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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